Cas no 83310-97-8 (4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol)

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol structure
83310-97-8 structure
4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol
83310-97-8
C7H7F9O
278.115514039993
720257
24877915

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol Properties

Names and Identifiers

    • 1-Heptanol,4,4,5,5,6,6,7,7,7-nonafluoro-
    • 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol
    • 3-(PERFLUOROBUTYL)PROPANOL
    • 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol
    • 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol (ACI)
    • 1H,1H,2H,2H,3H,3H-Perfluoro-1-heptanol
    • 3-(Perfluorobutyl)-1-propanol
    • 1H,1H,2H,2H,3H,3H-Perfluoroheptanol
    • 83310-97-8
    • 1h,1h,2h,2h,3h,3h-nonafluoroheptan-1-ol
    • 1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-
    • DTXSID40381269
    • 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol; 1H,1H,2H,2H,3H,3H-Perfluoro-1-heptanol;3-(Perfluorobutyl)-1-propanol; 3-(Perfluorobutyl)propanol;
    • NS00019257
    • SCHEMBL156109
    • 3-(perfluorobutyl)propan-1-ol
    • AKOS015852694
    • AS-64079
    • D91774
    • 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol, 97%
    • N1040
    • MFCD02183552
    • +Expand
    • MFCD02183552
    • OVBNEUIFHDEQHD-UHFFFAOYSA-N
    • 1S/C7H7F9O/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h17H,1-3H2
    • FC(C(C(C(CCCO)(F)F)(F)F)(F)F)(F)F

Computed Properties

  • 278.03500
  • 1
  • 1
  • 6
  • 278.035
  • 17
  • 257
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.4
  • nothing
  • 0
  • 20.2A^2

Experimental Properties

  • 3.22710
  • 20.23000
  • n20/D 1.327(lit.)
  • 64°C/20mmHg(lit.)
  • -60--55 ºC
  • Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
  • Very slightly soluble (0.7 g/l) (25 º C),
  • liquid
  • Not determined
  • 1.528 g/mL at 25 °C(lit.)

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol Security Information

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol Customs Data

  • 2905590090
  • China Customs Code:

    2905590090

    Overview:

    2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003IQG-1g
4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol
83310-97-8 95%
1g
$49.00 2024-04-21
A2B Chem LLC
AB63448-1g
3-(Perfluorobutyl)propanol
83310-97-8
1g
$40.00
Aaron
AR003IYS-1g
4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol
83310-97-8 97%
1g
$8.00
abcr
AB147929-5g
3-(Perfluorobutyl)propan-1-ol, 97%; .
83310-97-8 97%
5g
€106.90
Ambeed
A776255-5g
4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol
83310-97-8 95%
5g
$95.0 2024-07-24
Apollo Scientific
PC0640-1g
4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol
83310-97-8 97%
1g
£55.00 2023-09-01
Chemenu
CM376778-5g
4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol
83310-97-8 95%+
5g
$105 2023-02-01
TRC
B504280-500mg
4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol
83310-97-8
500mg
$ 52.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N122379-5g
4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol
83310-97-8 97%
5g
¥109.90 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044444-1g
4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol
83310-97-8 97%
1g
¥ưǪĊ 2023-07-25

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) ,  Dichloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]ethanamine-κN… Solvents: Tetrahydrofuran ;  5 min, 23 °C
1.2 Reagents: Ammonia borane Solvents: Tetrahydrofuran ;  8 h, 45 °C
Reference
Erbium-Catalyzed Regioselective Isomerization-Cobalt-Catalyzed Transfer Hydrogenation Sequence for the Synthesis of Anti-Markovnikov Alcohols from Epoxides under Mild Conditions
Liu, Xin; et al, ACS Catalysis, 2020, 10(22), 13659-13667

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrazine Catalysts: Nickel Solvents: Methanol ;  3 h, < 10 °C; 1.5 h, rt
1.2 Solvents: Water ;  rt
Reference
3-(Perfluoroalkyl)propanols: valuable building blocks for fluorous chemistry
Rabai, Jozsef; et al, Synthesis, 2007, (16), 2581-2584

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Some approaches to the synthesis of fluorinated alcohols and esters. II. Use of fluoroalkyl iodides for the synthesis of fluoroalkyl alkanols
Brace, Neal O., Journal of Fluorine Chemistry, 1982, 20(3), 313-27

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Methanol ;  0 - 10 °C
Reference
Homogeneous catalysis, heterogeneous recycling: a new family of branched molecules with hydrocarbon or fluorocarbon chains for the Friedlaender synthesis of quinoline under solvent-free conditions
Fang, Lei; et al, Tetrahedron, 2013, 69(51), 11004-11009

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ;  75 °C
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; reflux
Reference
Fluorous dimethylthiocarbamate (FDMTC) protecting groups for alcohols
Kojima, Masaru; et al, Tetrahedron Letters, 2006, 47(35), 6309-6314

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Some approaches to the synthesis of fluorinated alcohols and esters. II. Use of fluoroalkyl iodides for the synthesis of fluoroalkyl alkanols
Brace, Neal O., Journal of Fluorine Chemistry, 1982, 20(3), 313-27

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Azobisisobutyronitrile
2.1 Reagents: Lithium aluminum hydride
Reference
Some approaches to the synthesis of fluorinated alcohols and esters. II. Use of fluoroalkyl iodides for the synthesis of fluoroalkyl alkanols
Brace, Neal O., Journal of Fluorine Chemistry, 1982, 20(3), 313-27

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Allyl alcohol
2.1 Reagents: Lithium aluminum hydride
Reference
Some approaches to the synthesis of fluorinated alcohols and esters. II. Use of fluoroalkyl iodides for the synthesis of fluoroalkyl alkanols
Brace, Neal O., Journal of Fluorine Chemistry, 1982, 20(3), 313-27

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol Raw materials

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol Preparation Products

4,4,5,5,6,6,7,7,7-Nonafluoroheptan-1-ol Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83310-97-8)
XU NV SHI
15221998634
1986399151@qq.com
Jiangsu Raien Environmental Protection Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:83310-97-8)
FEI XIAO JIE
18662920632
3485543679@qq.com

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